molecular formula C14H11ClN2OS B2719539 N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 865181-20-0

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No.: B2719539
CAS No.: 865181-20-0
M. Wt: 290.77
InChI Key: NKOWPKZDLPRFIM-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a complex organic compound characterized by its unique structural composition. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves the reaction of 6-chlorobenzothiazole with propargyl bromide under basic conditions to form the prop-2-ynyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and prop-2-ynyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.

    1-(3-chloro-phenyl)-3-(6-methyl-3-prop-2-ynyl-3H-benzothiazol-2-ylidene)-urea: Exhibits similar structural features and potential biological activities.

Uniqueness

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is unique due to its specific structural composition, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-2-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOWPKZDLPRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.